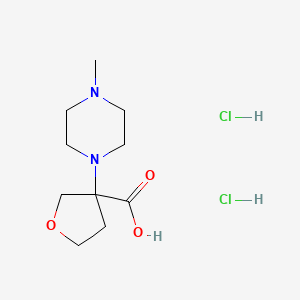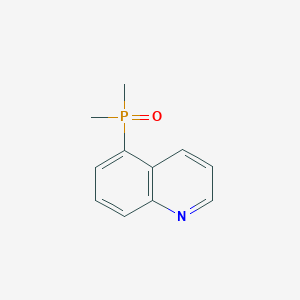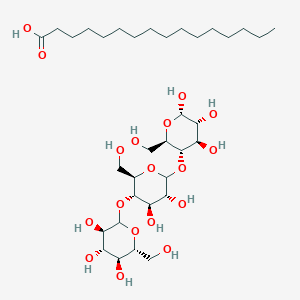![molecular formula C9H8Cl2N2O B1436450 4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride CAS No. 2059976-14-4](/img/structure/B1436450.png)
4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride
説明
“4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride” is a chemical compound with the CAS Number: 2059976-14-4 . It has a molecular weight of 231.08 . This compound is in the form of a powder and is typically stored at room temperature . It finds its application as a reagent for protection of carboxyl termini of peptides as 4-picolyl esters, providing a polar ‘handle’ which aids in separation and purification of the peptide .
Synthesis Analysis
The synthesis of this compound involves several steps . The method comprises steps as follows:- 4-methylpyridine is taken as a raw material, water is taken as a solvent, and the 4-methylpyridine is oxidized into 4-picolinic acid with potassium permanganate .
- The 4-picolinic acid and methanol react to produce methyl pyridine-4-carboxylate under the acid condition .
- The methyl pyridine-4-carboxylate is reduced to 4-pyridinemethanol .
- The 4-pyridinemethanol reacts with thionyl chloride to produce a target product, namely, 4- (chloromethyl)pyridine hydrochloride .
Molecular Structure Analysis
The molecular structure of “4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride” includes a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone .Chemical Reactions Analysis
The reaction mechanism for oxazoline synthesis from ketones involved a nucleophilic addition at the electrophilic centre of the ketones followed by intramolecular cyclization .Physical And Chemical Properties Analysis
This compound is a yellow-orange powder . It has a melting point range of 160 - 163 °C / 320 - 325.4 °F . The storage temperature is at room temperature .科学的研究の応用
Synthesis and Derivative Formation
Synthesis of N-substituted Derivatives : The compound 4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride has been employed in the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines. This process involves the intramolecular cyclization of previously synthesized compounds and the subsequent nucleophilic substitution with various amines, showcasing its utility in the generation of novel oxazolopyridine derivatives (Palamarchuk et al., 2019).
Green Chemistry and Intermediate Synthesis : The compound serves as an intermediate in the synthesis of Dexlansoprazole, an agent used in treating acid-related stomach issues. The modified synthesis process of 4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride highlights green chemistry principles, focusing on reducing waste and improving atom economy and reaction mass efficiency (Gilbile, Bhavani & Vyas, 2017).
Catalysis and Reactivity
- Catalytic Applications : The compound is noted for its potential as a recyclable catalyst in the acylation of inert alcohols and phenols. This property is significant for synthesizing various organic molecules, and the detailed investigation of its reaction mechanism contributes to a deeper understanding of its catalytic behavior (Liu et al., 2014).
Chemical Synthesis and Structural Studies
Synthesis of Pyridyl Polyheterocyclic Compounds : The compound is utilized in the synthesis of pyridyl polyheterocyclic compounds, which exhibit antibacterial activity. The formation of these compounds involves multiple steps of reaction and their biological activity has been preliminarily evaluated against different bacterial strains (Hu, Li & Huang, 2006).
Crystal Structures and Magnetic Properties : Studies on hydrochloride crystals derived from the compound have provided insights into their structural and magnetic properties. The relationship between crystal stacking structures and magnetic behavior was explored, offering valuable information for materials science research (Yong, Zhang & She, 2013).
Safety And Hazards
特性
IUPAC Name |
4-(chloromethyl)-2-pyridin-4-yl-1,3-oxazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O.ClH/c10-5-8-6-13-9(12-8)7-1-3-11-4-2-7;/h1-4,6H,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCHTJQYGGIULU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CO2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



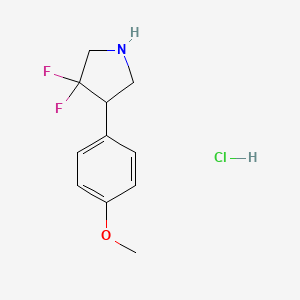
![rel-(1S,3R,5S)-3-{[(benzyloxy)carbonyl]amino}-5-hydroxycyclohexane-1-carboxylic acid](/img/structure/B1436368.png)
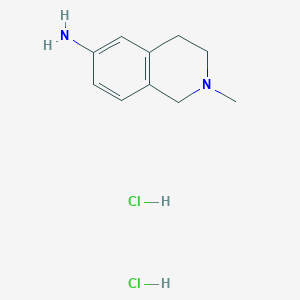
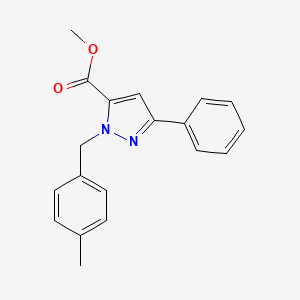
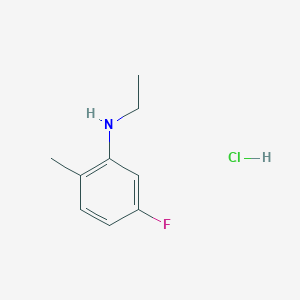
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride](/img/structure/B1436377.png)
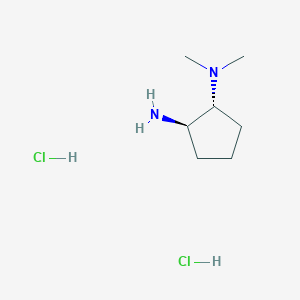
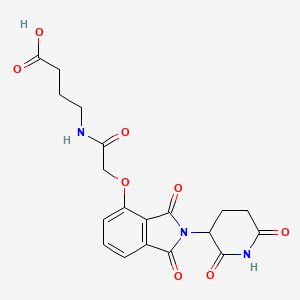
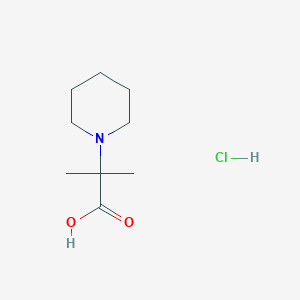
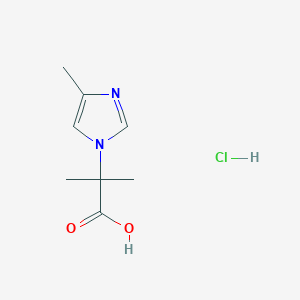
![5-Oxa-2-azaspiro[3.6]decane hydrochloride](/img/structure/B1436386.png)
